5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde
Description
5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde is a pyrazole-derived aldehyde characterized by a cyclopropyl substituent at the 5-position and a methylethyl (isopropyl) group at the 1-position of the pyrazole ring. The aldehyde functional group at the 3-position makes it a versatile intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and coordination complexes. Its crystallographic and structural properties may be analyzed using tools like the SHELX software suite, which is widely employed for small-molecule refinement and structure determination .
Properties
IUPAC Name |
5-cyclopropyl-1-propan-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)12-10(8-3-4-8)5-9(6-13)11-12/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHJXZMAETUPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an isopropyl-substituted acyl chloride, followed by cyclization to form the pyrazole ring. The aldehyde group is then introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent or formic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carboxylic acid.
Reduction: 5-Cyclopropyl-1-(methylethyl)pyrazole-3-methanol.
Substitution: Various N-substituted pyrazole derivatives.
Scientific Research Applications
Key Applications
- Intermediate in Drug Synthesis : This compound is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways. Its structural properties make it suitable for modifications that enhance therapeutic efficacy.
- Enzyme Inhibitors : Research has shown that derivatives of pyrazole compounds can act as enzyme inhibitors, which is crucial in drug design for conditions like cancer and inflammatory diseases .
Case Study: Pyrazole Derivatives in Drug Discovery
A study published in Medicinal Chemistry highlighted the efficacy of pyrazole derivatives, including 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde, in inhibiting specific enzymes linked to disease pathways. The compound's ability to modulate enzyme activity presents opportunities for developing targeted therapies .
Key Applications
- Agrochemical Formulations : The compound is incorporated into formulations for pesticides and herbicides, enhancing their effectiveness. Its unique reactivity allows for the development of agrochemicals that improve crop yields while minimizing environmental impact .
Data Table: Comparison of Agrochemical Efficacy
| Compound | Application | Efficacy | Notes |
|---|---|---|---|
| This compound | Herbicide formulation | High | Enhances crop protection |
| 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid | Insecticide | Moderate | Less effective than aldehyde derivative |
Key Applications
- Novel Material Development : The compound is explored in creating polymers and coatings with enhanced durability and resistance to environmental factors. Its unique chemical structure allows for modifications that can lead to innovative materials with specific properties .
Case Study: Polymer Synthesis
Research conducted on the use of pyrazole derivatives in polymer science demonstrated that incorporating this compound into polymer matrices resulted in materials with improved mechanical strength and thermal stability .
Key Applications
- Biochemical Assays : This compound serves as a valuable reagent in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. Its reactivity allows for the development of assays that can detect specific biomolecules .
Case Study: Enzyme Activity Studies
A recent publication outlined the use of this compound in studying metabolic pathways related to drug metabolism. The compound's ability to interact with various enzymes provided insights into metabolic processes, which are essential for understanding drug interactions .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs, reactivity, and functional group behavior. Key compounds for comparison include:
a. Butyraldehyde (Butanal)
- Structure : A linear aldehyde (CH₃(CH₂)₂CHO) lacking heterocyclic or cyclopropyl substituents.
- Reactivity : Butyraldehyde is highly reactive in aldol condensations and oxidation reactions due to its simple aldehyde group, whereas 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde’s reactivity is modulated by the electron-withdrawing pyrazole ring and steric effects from substituents .
- Applications : Butyraldehyde is used in plastics and resins, while the pyrazole derivative is tailored for specialized synthesis.
b. Pyrazole-3-carbaldehyde Derivatives
- 1-Methylpyrazole-3-carbaldehyde : Lacking cyclopropyl and isopropyl groups, this compound exhibits simpler steric and electronic profiles, leading to faster reaction kinetics in nucleophilic additions.
- 5-Phenylpyrazole-3-carbaldehyde : The phenyl group enhances aromatic stacking interactions, contrasting with the cyclopropyl group’s strain and sp³ hybridization in the target compound.
c. Aldehydes with Cyclopropane Moieties
- Cyclopropanecarbaldehyde: A monocyclic aldehyde with high ring strain, leading to unique reactivity (e.g., ring-opening reactions). The pyrazole ring in this compound stabilizes the aldehyde group but introduces steric hindrance.
Data Table: Structural and Functional Comparison
Research Findings and Key Differences
Reactivity : The pyrazole ring in this compound reduces aldehyde electrophilicity compared to butyraldehyde, slowing nucleophilic additions but improving selectivity in cross-coupling reactions .
Thermal Stability : Cyclopropyl substituents increase thermal stability relative to phenyl or methyl analogs due to ring strain energy counteracting decomposition pathways.
Solubility: The isopropyl group enhances lipophilicity, making the compound less water-soluble than 1-methylpyrazole-3-carbaldehyde but more compatible with non-polar solvents.
Limitations of Available Evidence
The provided sources lack direct data on this compound. Structural insights are inferred from SHELX’s general applicability in crystallography , while butyraldehyde’s properties serve as a baseline for aldehyde reactivity . Further experimental studies are needed to validate these comparisons.
Biological Activity
5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (CAS No. 865798-33-0) is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Pyrazole Compounds
Pyrazoles are a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of pyrazoles allows for various modifications, which can enhance their pharmacological profiles .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. These compounds are often tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been a focal point in recent studies. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, the structural features of this compound may contribute to its ability to interact with specific cellular targets involved in cancer progression .
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. Pyrazole compounds generally act by modulating enzyme activities and receptor interactions. For example, they may inhibit key enzymes involved in inflammatory pathways or interfere with the signaling cascades that promote cancer cell survival and proliferation .
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
- Antimicrobial Testing : A study evaluated the antimicrobial activity of newly synthesized pyrazole derivatives against multiple bacterial strains. The results indicated that these compounds exhibited varying degrees of antibacterial activity, with some derivatives showing potent effects against resistant strains like MRSA .
- Anticancer Activity : Another research effort focused on the anticancer potential of pyrazole derivatives, revealing that certain modifications led to enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of substituents on the pyrazole ring in determining biological activity .
Data Tables
| Activity Type | Tested Strains/Cells | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa | Significant antibacterial activity observed |
| Anticancer | Various cancer cell lines | Induced apoptosis and cell cycle arrest in specific lines |
Q & A
Synthesis Optimization
Q: How can reaction conditions be optimized for synthesizing 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde to improve yield and purity? A: Optimization involves adjusting solvent polarity, temperature, and catalyst selection. For cyclopropyl-containing pyrazoles, cyclopropanation via [2+1] cycloaddition using ethyl diazoacetate and transition metal catalysts (e.g., Rh(II)) is critical. Purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) enhances purity. Monitoring intermediates by TLC and controlling reaction time minimizes side products like over-oxidized aldehydes .
Spectroscopic Characterization
Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Key techniques include:
- 1H/13C NMR : Assign peaks for cyclopropyl (δ 0.5–1.5 ppm, multiplet), pyrazole protons (δ 6.5–8.0 ppm), and aldehyde (δ 9.8–10.2 ppm).
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).
- X-ray Crystallography : Resolve spatial arrangement of substituents; SHELX programs are standard for refinement .
Biological Activity Profiling
Q: What in vitro assays are recommended to evaluate the biological activity of this compound? A: Prioritize:
- Enzyme Inhibition Assays : Test against COX-2 or kinases using fluorogenic substrates (e.g., ATPase activity via malachite green).
- Receptor Binding Studies : Radioligand displacement assays (e.g., GABA-A receptors).
- Cytotoxicity Screening : MTT assays on cancer cell lines (IC50 determination). Compare results with structurally related analogs to identify SAR trends .
Crystallographic Analysis
Q: How does crystallography aid in understanding the molecular conformation of this compound? A: Single-crystal X-ray diffraction reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between aldehyde and solvent). For example, cyclopropyl ring puckering (θ = 10–15°) and pyrazole planarity can be quantified. SHELXL refines high-resolution data (R-factor < 0.05) to resolve disorder in flexible groups like methylisopropyl .
Structure-Activity Relationship (SAR) Studies
Q: How do substituents like cyclopropyl and methylisopropyl affect the compound’s activity? A: Cyclopropyl enhances metabolic stability by reducing CYP450 oxidation. Methylisopropyl at N1 increases lipophilicity (logP +0.5), improving blood-brain barrier penetration. Replacements with bulkier groups (e.g., trifluoroethyl) may sterically hinder target binding. Use molecular docking (AutoDock Vina) to predict substituent effects on binding affinity .
Mechanistic Interaction Studies
Q: What computational methods are used to study interaction mechanisms with biological targets? A:
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer in enzyme active sites (e.g., NADPH oxidase).
- Pharmacophore Mapping : Identify essential features (e.g., aldehyde as a hydrogen bond acceptor) using Schrödinger Suite .
Thermal Stability Assessment
Q: How can thermal stability be assessed, and what factors influence it? A: Use TGA-DSC to determine decomposition temperature (Td). Cyclopropyl groups increase thermal stability (Td ~200°C) compared to non-cyclic analogs. Aldehyde oxidation to carboxylic acid occurs above 150°C. Store under inert atmosphere (N2) at −20°C to prevent degradation .
Regioselectivity in Pyrazole Formation
Q: How to control regioselectivity during pyrazole ring formation? A: Use directing groups (e.g., methylisopropyl at N1) to favor 1,3-dipolar cycloaddition at C3/C5. Solvent effects: Polar aprotic solvents (DMF) favor kinetic control (C3 aldehyde), while non-polar solvents (toluene) favor thermodynamic products. Monitor by LC-MS .
Metabolic Stability Evaluation
Q: What in vitro models are used to assess metabolic stability? A:
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH. Measure half-life (t1/2) via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: BFC substrate).
Cyclopropyl groups reduce oxidative metabolism, increasing t1/2 by 2–3× compared to non-cyclic analogs .
Advanced Diffraction Techniques
Q: When is neutron diffraction preferred over X-ray for structural analysis? A: Neutron diffraction resolves hydrogen atom positions (e.g., aldehyde proton tautomerism) and protonation states in enzyme active sites. Requires deuterated crystals and high-flux sources (e.g., ILL Grenoble). SHELXL-N supports neutron data refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
